molecular formula C28H28N4O3S B13787237 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- CAS No. 81262-83-1

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-

Cat. No.: B13787237
CAS No.: 81262-83-1
M. Wt: 500.6 g/mol
InChI Key: KMOLJGJLCBWGDA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized via the Niementowski reaction . Its derivatives are pharmacologically significant, exhibiting diverse biological activities such as anticonvulsant, antimicrobial, and anti-inflammatory properties . The compound 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- features:

  • Position 3: A p-methoxyphenyl group, which enhances electron-donating properties and metabolic stability.

This structural complexity distinguishes it from simpler derivatives and may confer unique pharmacological profiles, such as CNS modulation or enzyme inhibition .

Properties

CAS No.

81262-83-1

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C28H28N4O3S/c1-20-7-9-21(10-8-20)30-15-17-31(18-16-30)26(33)19-36-28-29-25-6-4-3-5-24(25)27(34)32(28)22-11-13-23(35-2)14-12-22/h3-14H,15-19H2,1-2H3

InChI Key

KMOLJGJLCBWGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Classic Cyclization Routes

The quinazolinone core is traditionally synthesized via cyclization reactions involving anthranilic acid derivatives or 2-aminobenzamide and appropriate carbonyl compounds. Key routes include:

Thio-Substituted Quinazolinones

Introducing sulfur-containing substituents at position 2, such as thioether or thioamide groups, is typically achieved by:

Specific Preparation Method for 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-

Stepwise Synthetic Strategy

Based on literature precedents for similar quinazolinone derivatives bearing piperazine and thio-substituted side chains, the synthesis involves the following key steps:

Step Reaction Description Reagents/Conditions Outcome
1. Preparation of 2-chloromethyl-3-(p-methoxyphenyl)-4(3H)-quinazolinone N-alkylation of 2-aminobenzamide derivative with chloroacetyl chloride in presence of triethylamine, followed by cyclization Intermediate 2-chloromethyl quinazolinone confirmed by IR and mass spectroscopy
2. Nucleophilic substitution of 2-chloromethyl group with thiol derivative Reaction with thiol-containing moiety under basic conditions to form thioether linkage Formation of 2-thiomethyl quinazolinone intermediate
3. Coupling with 4-(p-tolyl)-1-piperazinylcarbonyl moiety Acylation or amide bond formation using activated carboxyl derivatives (e.g., acid chlorides or anhydrides) Final compound with piperazinylcarbonylmethylthio substituent at position 2

Detailed Reaction Conditions

  • Step 1: Synthesis of 2-Chloromethyl Quinazolinone Intermediate
    2-Aminobenzamide derivatives are reacted with chloroacetyl chloride in anhydrous conditions using triethylamine as a base to neutralize HCl formed. The reaction mixture is stirred and then heated to promote cyclization, yielding 2-chloromethyl-3-(p-methoxyphenyl)-4(3H)-quinazolinone.

  • Step 2: Thiolation Reaction
    The chloromethyl intermediate undergoes nucleophilic substitution with a thiol derivative bearing the carbonyl-piperazine moiety. Typically, this is performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with mild heating to facilitate substitution.

  • Step 3: Piperazinylcarbonyl Coupling
    The piperazine ring substituted with a p-tolyl group is introduced via acylation of the thiol side chain using activated carbonyl compounds or by pre-synthesizing the piperazinylcarbonyl moiety and coupling it to the thiol-functionalized quinazolinone.

Analytical Characterization and Confirmation

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents Conditions Product Type Reference
N-alkylation and Cyclization 2-Aminobenzamide, chloroacetyl chloride Triethylamine, reflux Formation of 2-chloromethyl quinazolinone Quinazolinone intermediate
Nucleophilic Substitution (Thiolation) 2-chloromethyl quinazolinone, thiol derivative Base, DMF/DMSO, heat Thioether-linked quinazolinone Thio-substituted quinazolinone
Piperazine Coupling Thio-substituted quinazolinone, p-tolyl-piperazine carbonyl derivative Acylation reagents Mild heating, coupling reaction Final target compound

Chemical Reactions Analysis

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Biological Activities

4(3H)-Quinazolinone has demonstrated several promising biological activities, which include:

  • Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of specific pathways.
  • Antimicrobial Activity : Shows effectiveness against a range of bacterial strains.

These activities position the compound as a lead candidate for further drug development .

Research Applications

The applications of 4(3H)-Quinazolinone span multiple domains:

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for designing new therapeutic agents targeting cancer and inflammatory diseases.
  • Structure-Activity Relationship Studies : Researchers investigate how modifications to the compound's structure affect its biological activity.

Pharmacological Studies

  • Binding Affinity Assessments : Interaction studies are conducted to determine the compound's affinity for various enzymes and receptors, aiding in elucidating its mechanism of action .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to 4(3H)-Quinazolinone:

Compound NameStructure FeaturesBiological Activity
4(3H)-Quinazolinone, 2-phenylContains phenyl group; lacks piperazine moietyAnticancer properties
4(3H)-Quinazolinone, 2-methylMethyl substitution; simpler structureAnti-inflammatory effects
MethaqualoneCyclic amide structure; sedative-hypnotic propertiesAnticonvulsant activity
2-Ketoalkyl-4(3H)-quinazolinonesVarying alkyl substitutions; known for anticonvulsantAnticonvulsant properties

This comparison illustrates how structural modifications can influence biological activity, highlighting the unique pharmacological profile of 4(3H)-Quinazolinone .

Case Studies

Recent studies have documented the efficacy of 4(3H)-Quinazolinone in various experimental settings:

  • Cancer Cell Line Studies : In vitro assays have shown significant cytotoxicity against breast cancer cell lines, suggesting potential for therapeutic use in oncology.
  • Inflammation Models : Animal models have indicated that this compound can significantly reduce markers of inflammation, supporting its application in treating inflammatory disorders.

These findings underscore the importance of continued research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives

Compound Name / ID Position 2 Substituent Position 3 Substituent Key Biological Activities Reference
Target Compound Thio-(4-(p-tolyl)piperazinyl)methyl p-Methoxyphenyl Potential CNS modulation, enzyme inhibition (hypothesized)
Methaqualone Methyl o-Tolyl Sedative-hypnotic, anticonvulsant
6-Bromo-2-methyl derivative Methyl 4-Amino-5-(4-chlorophenyl) Cytotoxic (anti-HIV inactive)
3-(4-Hydroxy-2-methylphenyl) Methyl 4-Hydroxy-2-methylphenyl Metabolite of methaqualone
Thioglycolic acid derivatives Thiocarbamoyl or pyrazole Aryl Antimicrobial
Halogenated derivatives Dibromomethyl p-Substituted phenyl Antihyperlipidemic

Key Insights :

Thioether-linked piperazinyl groups (target compound) may enhance binding to serotonin or dopamine receptors due to the piperazine moiety, similar to antipsychotic agents . Halogenation (e.g., bromine) improves metabolic stability and lipid-lowering effects .

Hydroxyl groups (e.g., 4'-hydroxy methaqualone) facilitate phase I metabolism but reduce bioavailability .

Biological Activities: Antimicrobial Activity: Thioglycolic acid derivatives (e.g., compounds 2a–f) show MIC values comparable to fluconazole against Candida albicans . CNS Effects: Methaqualone derivatives act via GABA-A receptor modulation, while piperazine-containing analogs (target compound) may target 5-HT receptors . Antioxidant Activity: Phenolic derivatives (e.g., 5h, 5j) exhibit radical scavenging activity superior to ascorbic acid .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly the compound 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-, are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- is C28H28N4O3S. The structural features include:

  • Quinazolinone core : A heterocyclic structure known for stability and bioactivity.
  • Substituents : A para-methoxyphenyl group and a p-tolyl-piperazinyl moiety enhance its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:

  • A study demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and hepatocellular carcinoma .
  • The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA repair enzymes and modulation of apoptotic pathways .

Antimicrobial Properties

Quinazolinones have also been reported for their antibacterial and antiviral activities:

  • Research indicates that certain quinazolinone derivatives are effective against Mycobacterium tuberculosis, with some compounds displaying activity against multi-drug resistant strains .
  • The compound may possess anti-inflammatory properties, contributing to its overall therapeutic potential in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-Quinazolinone is influenced by its structural components:

  • Substituents at specific positions on the quinazolinone ring can enhance or diminish activity. For example, modifications at the 2-position have been shown to affect anti-inflammatory and anticancer activities .
  • The presence of a piperazine moiety is critical for enhancing binding affinity to biological targets, which may explain the compound's efficacy in various assays .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Anti-Tuberculosis Activity : A series of quinazolinone benzoates were synthesized and tested for their anti-tuberculosis activity. Some derivatives showed significant efficacy against resistant strains, highlighting the importance of structural diversity in enhancing biological activity .
  • Cytotoxicity Assays : In vitro studies demonstrated that several quinazolinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Summary of Biological Activities

Activity TypeObservations
Anticancer Induces apoptosis; effective against multiple cancers
Antimicrobial Active against M. tuberculosis; antibacterial properties
Anti-inflammatory Reduces inflammation; potential therapeutic use

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4(3H)-quinazolinone derivatives, and how can the procedure be adapted for the target compound?

  • Methodological Answer : The synthesis involves heating methyl 2-acylaminobenzoate (0.05 mol) with amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) at 180°C for 45 minutes under stirring . After cooling, alkaline extraction (pH 8–9) with 2 M NaOH and dichloromethane isolation is recommended. For derivatives like the target compound, substitute the amine hydrochloride with p-methoxyphenyl and p-tolyl-piperazine precursors. Recrystallization is critical for purity.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this quinazolinone derivative?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., p-methoxyphenyl, piperazinyl-thio groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., theoretical vs. observed m/z values) .
  • IR Spectroscopy : To confirm carbonyl (C=O) and thioether (C-S) functional groups .

Q. How can researchers ensure reproducibility in synthesizing quinazolinones with complex substituents?

  • Methodological Answer : Standardize reaction parameters (temperature, stoichiometry, and solvent purity) and validate intermediates at each step. For example, monitor the formation of the piperazinyl-thio linkage via thin-layer chromatography (TLC) and intermediate NMR analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for quinazolinones with sterically hindered substituents like the p-tolyl-piperazine group?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
  • Temperature Gradients : Gradually increase temperature (180°C → 250°C) to drive ring closure without decomposition .

Q. What computational approaches are suitable for predicting the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the quinazolinone core .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on the piperazinyl-thio moiety’s role .

Q. How should researchers address contradictory reports on the biological activity of quinazolinone derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and compare bioassay results .
  • Assay Standardization : Control variables like cell lines, incubation times, and solvent carriers (e.g., DMSO concentration) to minimize variability .

Q. What experimental strategies can elucidate the role of the piperazinyl-thio group in modulating pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to assess oxidative metabolism of the thioether bond .
  • Permeability Studies : Employ Caco-2 cell monolayers to evaluate intestinal absorption, comparing derivatives with/without the piperazinyl group .

Data Analysis and Theoretical Frameworks

Q. How can a conceptual framework guide the design of quinazolinone-based drug discovery projects?

  • Methodological Answer : Align research with established theories, such as:

  • Lock-and-Key Hypothesis : Design substituents to fit enzyme active sites (e.g., tyrosine kinase inhibitors) .
  • Hammett Equation : Correlate substituent electronic effects (σ values) with biological activity .

Q. What statistical methods are recommended for analyzing dose-response data in quinazolinone bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare IC₅₀ values across derivatives to identify significant structural contributions .

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